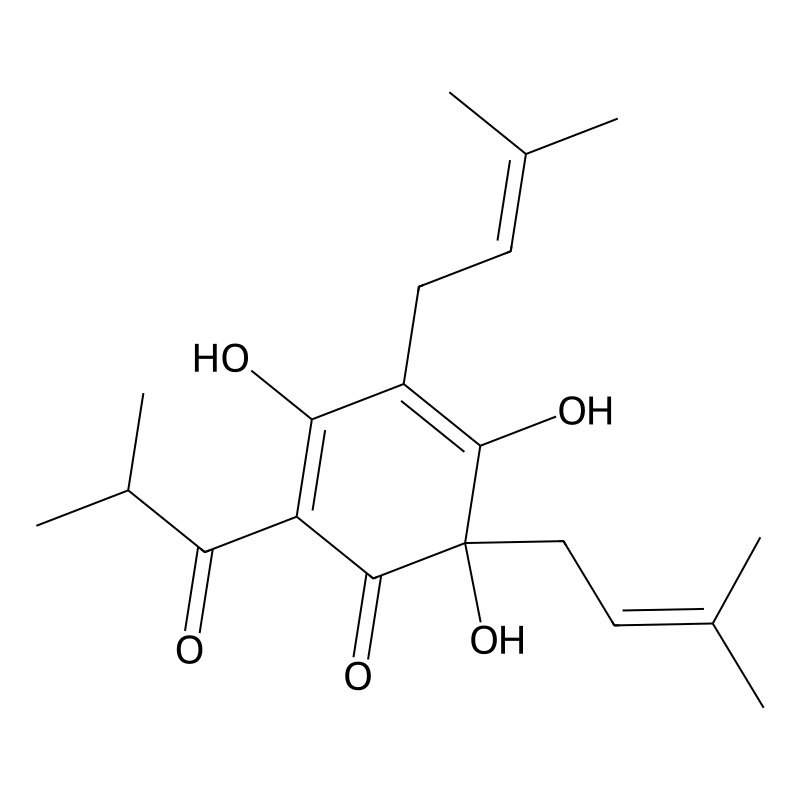Cohumulone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cohumulone is one of the primary alpha acids found in hops, specifically derived from the plant Humulus lupulus. It is a significant contributor to the bitterness of beer, alongside other alpha acids such as humulone and adhumulone. Cohumulone typically represents about 20% to 50% of the total alpha acids in various hop varieties, with its levels varying significantly depending on the specific hop cultivar used in brewing . The chemical structure of cohumulone includes a long hydrophobic side chain, which influences its solubility and interaction with other compounds during the brewing process.
- Isomerization: When hops are boiled, cohumulone is converted into iso-cohumulone, which is responsible for the bitter flavor in beer. This isomerization occurs at high temperatures and alters the acid's structure, enhancing its bitterness .
- Oxidation: Exposure to oxygen can lead to the oxidation of cohumulone, resulting in byproducts such as isobutyric acid, which imparts undesirable flavors .
- Hydrolysis: In acidic conditions, cohumulone can hydrolyze to yield various degradation products that may affect flavor and aroma .
Cohumulone exhibits several biological activities that are of interest in both food science and pharmacology:
- Antimicrobial Properties: Research has indicated that cohumulone possesses antimicrobial activity against certain bacteria and fungi, making it a potential preservative agent in food and beverages .
- Anti-inflammatory Effects: Some studies suggest that cohumulone may have anti-inflammatory properties, which could be beneficial for various health applications .
Cohumulone can be synthesized through various methods:
- Extraction from Hops: The most common method involves extracting cohumulone from hop cones using solvents like ethanol or hexane. This extraction can be followed by purification techniques such as chromatography to isolate cohumulone with high purity .
- Chemical Synthesis: Cohumulone can also be synthesized through organic
Studies on cohumulone interactions focus on its behavior during brewing and its effects on flavor perception:
- Bitterness Perception: Research indicates that higher levels of cohumulone correlate with a harsher bitterness profile in beer. This has led brewers to select hop varieties with lower cohumulone levels for smoother tastes .
- Isomerization Rates: Different alpha acids, including cohumulone, isomerize at varying rates during boiling. This affects their perceived bitterness and stability in finished beer products .
Cohumulone shares similarities with other alpha acids found in hops. Here are some comparable compounds:
| Compound | Description | Unique Features |
|---|---|---|
| Humulone | Another major alpha acid contributing to bitterness in beer. | Generally considered to impart a smoother bitterness than cohumulone. |
| Adhumulone | A minor alpha acid present in hops. | Typically contributes less bitterness compared to both cohumulone and humulone. |
| Prehumulone | A precursor to humulones; less common in commercial use. | Plays a minimal role in bitterness compared to other alpha acids. |
| Posthumulone | Another minor alpha acid variant found in some hop varieties. | Its contribution to bitterness is negligible compared to humulones and cohumulones. |
Cohumulone's distinct chemical structure and its significant role in imparting bitterness make it unique among these compounds. Its higher levels are often associated with a rougher bitterness profile compared to humulones, influencing brewers' choices when selecting hops for specific beer styles .








